![molecular formula C11H22N2O2 B6340230 Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-49-9](/img/structure/B6340230.png)
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” is a chemical compound with the molecular formula C11H22N2O2 . It belongs to the class of organic compounds known as valine and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” has a molecular weight of 214.3 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Intermediate Use
Key Intermediate in Antibiotic Preparation : Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate is utilized as a key intermediate in the preparation of antibiotics like premafloxacin. This process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its role in developing veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Enamine Chemistry : It is also involved in enamine chemistry, particularly in the reduction of enaminones to produce various aldehydes and esters. Such chemical transformations demonstrate its versatility in organic synthesis (Carlsson & Lawesson, 1982).
Therapeutic Research
Treatment of Idiopathic Pulmonary Fibrosis : The compound is a component in the synthesis of potential therapeutic agents for treating idiopathic pulmonary fibrosis. The synthesis involves complex steps like alkylation and asymmetric Rh-catalyzed addition, underscoring its potential in medicinal chemistry (Anderson et al., 2016).
Development of Anticonvulsant and Antinociceptive Drugs : It has been used to synthesize hybrid anticonvulsants combining chemical fragments of known antiepileptic drugs. This highlights its role in developing novel treatments for epilepsy and pain (Kamiński et al., 2016).
Catalysis and Organic Reactions
Catalysis in Organic Synthesis : It acts as a catalyst in organic reactions, like the organocatalytic asymmetric direct aldol reactions, to produce high yield and enantiomerically enriched products. This application is significant in the field of green chemistry (Funabiki et al., 2011).
Divergent Synthesis of Organic Compounds : Its use in divergent synthesis of pyrrolidines, pyridazines, and 1-amino-pyrroles demonstrates its versatility in creating a range of organic compounds under different reaction conditions (Rossi et al., 2007).
Future Directions
The future directions for “Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate” and similar compounds lie in their potential use in the treatment of human diseases . The ability to modify the physicochemical parameters of these compounds makes them useful tools for obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
methyl 3-(2-pyrrolidin-1-ylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(9-11(14)15-2)12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHLIWJPVRUEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

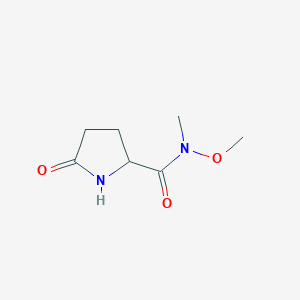
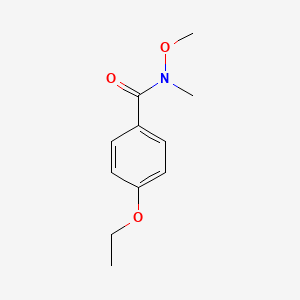
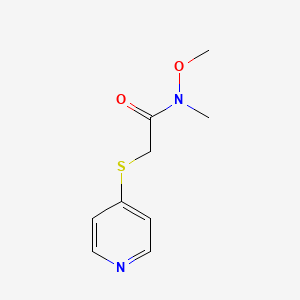
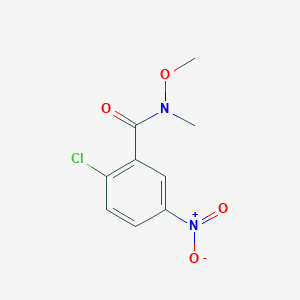
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
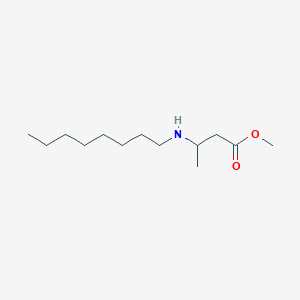
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)